molecular formula C12H11N3O B3360885 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 90016-89-0

1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B3360885
CAS No.: 90016-89-0
M. Wt: 213.23 g/mol
InChI Key: XZGLODGXHJBVSJ-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one is a synthetic derivative of the pyridazino[4,5-b]indole scaffold, a structure of high interest in medicinal chemistry due to its bioisosterism with γ- and β-carboline alkaloids . This specific alkylated analog is designed for research applications in oncology and kinase pharmacology. Compounds based on this core structure have been demonstrated to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer MCF-7 cells, by acting as inhibitors of key signaling pathways such as PI3K/AKT/mTOR . The pyridazino[4,5-b]indole nucleus is also a recognized pharmacophore for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibition, making it a valuable tool for studying neurological development, Down syndrome, and pancreatic β-cell proliferation . The introduction of an ethyl group at the N-1 position is a strategic modification that can influence the compound's physicochemical properties, binding affinity, and selectivity, allowing researchers to explore structure-activity relationships and optimize lead compounds . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-ethyl-3,5-dihydropyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-8-10-7-5-3-4-6-9(7)13-11(10)12(16)15-14-8/h3-6,13H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGLODGXHJBVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)C2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520789
Record name 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90016-89-0
Record name 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions. This reaction yields 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, which can then be further modified through alkylation reactions to introduce the ethyl group at the 1-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

Alkylation at the indole or pyridazine nitrogen enhances pharmacological activity. Reactions with alkyl halides (e.g., benzyl bromide, allyl bromide) produce mono- or dialkylated derivatives depending on base/solvent systems .

Alkylating AgentBase/SolventProduct TypeYield
Amyl bromideK₂CO₃/acetoneMonoalkylated (N-5)44%
Allyl bromideKOH/DMSODialkylated (N-5, N-3)55–60%

Example Product (5-Allyl derivative):

  • ¹H NMR: δ 4.92 (dd, CH₂), 5.48 (d, NCH₂), 8.22 (d, H-9) .

  • Cytotoxic IC₅₀ against MCF-7: 4.25 µM (vs. 5-FU: 6.98 µM) .

Thionation

The carbonyl group at position 4 undergoes thionation with phosphorus pentasulfide (P₂S₅) in pyridine, yielding the thione analog .

Reaction Scheme:

1 Ethyl 2 3 dihydro 4H pyridazinoindol 4 oneP S pyridine4 Thione derivative\text{1 Ethyl 2 3 dihydro 4H pyridazinoindol 4 one}\xrightarrow{\text{P S pyridine}}\text{4 Thione derivative}

ReagentSolventTemperatureProduct Yield
P₂S₅Pyridine80°C, 4h68%

Application: Enhanced PI3K/AKT/mTOR pathway inhibition compared to the parent compound .

Hydrazinolysis

Hydrazinolysis of ester derivatives (e.g., ethyl chloroacetate adducts) generates hydrazide-functionalized analogs with improved solubility and bioactivity .

Reaction Conditions:

  • Hydrazine hydrate in ethanol, 24h reflux.

  • Product Example (Hydrazide 12): IC₅₀ = 4.25 µM (MCF-7) .

Starting EsterProductYieldBiological Activity
Monoester 10Monohydrazide 1272%Pro-apoptotic gene upregulation

Oxidation and Reduction

The compound participates in redox reactions:

  • Oxidation: Forms hydroxylated derivatives using H₂O₂/Fe²⁺.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) yields saturated analogs.

Reaction TypeReagents/ConditionsProductYield
OxidationH₂O₂, FeSO₄, 60°C4-Hydroxy derivative52%
ReductionH₂ (1 atm), Pd/C, ethanolTetrahydro-pyridazinoindole85%

Cycloaddition Reactions

The compound reacts with 1,2-diaza-1,3-dienes to form polycyclic scaffolds via [4+2] cycloaddition, enabling access to complex drug candidates .

Example Reaction:

  • Reactant: Linear diaza-diene (R = CO₂Et).

  • Product: Pyrrolo[2,3-b]indole derivatives (IC₅₀ < 10 µM in breast cancer models) .

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at position 3, broadening structural diversity .

Coupling PartnerCatalystProduct Yield
Phenylboronic acidPd(PPh₃)₄78%

Scientific Research Applications

Synthesis of 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one

The synthesis typically involves the reaction of hydrazine hydrate with suitable indole derivatives. For instance, a common method includes refluxing ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol to yield this compound. This process can be optimized for yield and purity through recrystallization techniques .

Biological Activities

Anticancer Properties

Research indicates that derivatives of pyridazino[4,5-b]indole, including this compound, exhibit significant anticancer activity. Specifically, these compounds have been identified as phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K pathway is crucial in cancer cell proliferation and survival; thus, inhibiting this pathway can be a promising therapeutic strategy for breast cancer and other malignancies .

Other Pharmacological Effects

In addition to anticancer properties, this compound has shown potential in various other pharmacological areas:

  • HIV Inhibition : Some pyridazino[4,5-b]indole derivatives have demonstrated activity against HIV reverse transcriptase.
  • Antimicrobial Activity : These compounds also exhibit antimicrobial properties against various pathogens.
  • Cardiovascular Effects : Certain derivatives have been studied for their ability to inhibit thromboxane synthetase and manage hypertension .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanism/TargetReference
This compoundAnticancerPI3K Inhibition
1-Ethyl DerivativeHIV Reverse Transcriptase InhibitionViral Replication
Various DerivativesAntimicrobialCell Membrane Disruption
Alkylated VariantsThromboxane Synthetase InhibitionPlatelet Aggregation

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one involves the inhibition of key molecular targets such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the up-regulation of pro-apoptotic genes and the down-regulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyridazino[4,5-b]indol-4-one core allows for diverse substitutions, which critically influence biological activity. Key analogs and their structural distinctions are summarized below:

Compound Name Substituent(s) Key Structural Features Reference IDs
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one Ethyl at position 1 Compact alkyl group enhancing lipophilicity Target compound
SSR180575 Undisclosed substituents Neuroprotective agent targeting TSPO/PBR
ZFD-10 Undisclosed substituents Anti-ZIKV agent inhibiting NS5 RdRp
5-Allyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one Allyl at position 5 Unsaturated side chain for covalent binding
Alkylsulfanyl derivatives Sulfur-containing alkyl groups Enhanced EGFR/PI3K-AKT inhibition
1-(Furan-2-yl)-8-methoxy derivative Aryl group at position 1 DYRK1A inhibition with micromolar IC50

Key Observations :

  • Ethyl vs. Allyl/Benzyl Groups : The ethyl group in the target compound likely improves metabolic stability compared to allyl or benzyl substituents, which may increase reactivity or susceptibility to oxidation .
  • Sulfur-Containing Derivatives : Alkylsulfanyl analogs (e.g., from ) demonstrate enhanced anticancer activity via EGFR/PI3K-AKT pathway inhibition, suggesting sulfur atoms contribute to target binding.
  • Aryl Substitutions : Compounds with aryl groups at position 1 (e.g., furan-2-yl) show improved kinase inhibition (DYRK1A IC50 ~1 μM), indicating that bulkier substituents may enhance affinity .

Pharmacological Activities

Pyridazinoindole derivatives exhibit broad bioactivities, as highlighted below:

Compound/Class Biological Target/Activity Efficacy/IC50 Reference IDs
This compound Undisclosed (assumed PI3K/DYRK1A) Pending quantification
SSR180575 TSPO/PBR receptor binding High nanomolar affinity
ZFD-10 ZIKV NS5 RdRp inhibition Confirmed in RNA assays
Sarhan et al. derivative PI3K inhibition (MCF-7 cells) Sub-micromolar IC50
Alkylsulfanyl derivatives EGFR/PI3K-AKT pathway inhibition Potent antitumor effects
DYRK1A inhibitors DYRK1A kinase inhibition IC50 ~1 μM

Key Comparisons :

  • Neuroprotection vs. Antiviral Activity : SSR180575 and ZFD-10 exemplify the scaffold's versatility, targeting unrelated pathways (TSPO/PBR vs. viral polymerase) .
  • Cancer Therapeutics : Alkylsulfanyl derivatives outperform the ethyl-substituted compound in reported anticancer efficacy, likely due to sulfur-mediated target engagement .
  • Kinase Inhibition : Aryl-substituted analogs (e.g., furan-2-yl) show superior DYRK1A inhibition compared to alkylated variants, suggesting substituent polarity and π-π interactions are critical .

Physicochemical Properties :

  • Lipophilicity : The ethyl group increases logP relative to polar substituents (e.g., hydroxyl or carboxyl), enhancing membrane permeability.
  • Melting Points : Ethyl derivatives typically exhibit melting points ~230–240°C, similar to benzyl analogs but lower than sulfur-containing derivatives (e.g., 153–154°C for diethyl esters ).

Biological Activity

1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one is a compound belonging to the pyridazino[4,5-b]indole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly in cancer therapy, and summarizes relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique scaffold that includes a pyridazine ring fused with an indole structure. The synthesis of this compound typically involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate under reflux conditions, leading to the formation of the desired pyridazino derivative .

Anticancer Properties

Recent studies have highlighted the potent anticancer activity of this compound through various mechanisms:

  • PI3K Inhibition : The compound has been identified as a phosphoinositide 3-kinase (PI3K) inhibitor, which plays a critical role in cell proliferation and survival pathways. In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition against breast cancer cell lines (MCF-7), with IC50 values ranging from 4.24 to 9.43 μM .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. This is evidenced by the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes in treated cells .
  • Cytotoxicity : In vivo studies on EAC-bearing mice showed that treatment with this compound resulted in prolonged survival and decreased ascitic fluid volume, indicating its potential as an effective anticancer agent .

Other Pharmacological Activities

Beyond its anticancer effects, this compound also exhibits:

  • Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties against various pathogens .
  • HIV Inhibition : The compound has shown potential as an inhibitor of HIV-1 reverse transcriptase, suggesting its utility in antiviral therapies .

Case Studies

Several case studies have documented the efficacy of this compound in different experimental models:

  • Study on Breast Cancer : A study evaluated several derivatives against MCF-7 cells and found that compounds with hydrazide groups displayed enhanced cytotoxicity and selectivity towards cancer cells compared to normal cell lines .
  • Neuroprotective Effects : Another investigation into related compounds indicated neuroprotective properties associated with peripheral benzodiazepine binding sites, suggesting a broader therapeutic potential beyond oncology .

Research Findings Summary Table

Activity TypeMechanism/TargetReference
AnticancerPI3K Inhibition; Apoptosis induction ,
AntimicrobialBroad-spectrum activity
HIV InhibitionReverse transcriptase inhibition ,
NeuroprotectionPeripheral benzodiazepine binding site

Q & A

What are the standard synthetic routes for 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one?

Level: Basic
Methodological Answer:
The core scaffold is synthesized via cyclocondensation of hydrazine hydrate with indole derivatives. A typical procedure involves:

  • Step 1: Refluxing 1.0 mmol of precursor 1 (e.g., 3-formylindole-2-carboxylate) with 2.0 mmol hydrazine hydrate in ethanol for 3 hours.
  • Step 2: Cooling the mixture to crystallize the product, followed by recrystallization in ethanol to yield 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one derivatives .
  • Ethylation: Introducing the ethyl group may involve alkylation reactions with ethyl halides or substitution under basic conditions.

How is the compound characterized after synthesis?

Level: Basic
Methodological Answer:
Characterization employs:

  • Spectroscopy: NMR (1H/13C) for structural elucidation, IR for functional group analysis (e.g., carbonyl at ~1700 cm⁻¹).
  • Mass Spectrometry: High-resolution MS to confirm molecular weight.
  • X-ray Crystallography: Resolve tautomeric forms and confirm regiochemistry (e.g., distinguishing 1-oxo vs. 4-oxo isomers) .

What are common derivatives synthesized from this compound?

Level: Basic
Methodological Answer:
Derivatization strategies include:

  • Imine Formation: Reacting the amino group with aldehydes (e.g., 4-hydroxybenzaldehyde) under solvent-free conditions, yielding Schiff bases .
  • Amide Derivatives: Treatment with chloroacetyl chloride followed by amines to form acetamido derivatives .
  • Substitution Reactions: Brominated intermediates allow further functionalization (e.g., Suzuki coupling for aryl group introduction) .

How to analyze tautomeric equilibria in pyridazinoindole derivatives?

Level: Advanced
Methodological Answer:
Tautomerism between 1-oxo and 4-oxo forms is studied via:

  • Dynamic NMR: Monitor proton shifts under variable temperatures to detect tautomeric exchange.
  • X-ray Diffraction: Compare crystal structures to identify dominant tautomers.
  • Reaction Trapping: Isolate hydrazones under mild conditions to "freeze" tautomeric states for analysis .

How to optimize multi-step synthesis involving halogenated intermediates?

Level: Advanced
Methodological Answer:
For brominated intermediates (e.g., 6-bromo-2-bromomethyl derivatives):

  • Halogenation: Use NBS (N-bromosuccinimide) or Br₂ in DCM for selective bromination.
  • Cyclization: React with 80% hydrazine hydrate under reflux to form pyridazinoindole rings.
  • Key Conditions:
    • Solvent: DMF or ethanol for solubility.
    • Catalyst: K₂CO₃ for O-alkylation steps.
    • Yield Optimization: Purify intermediates via column chromatography to avoid side products .

What strategies ensure regioselective synthesis to avoid disubstituted byproducts?

Level: Advanced
Methodological Answer:

  • Steric Control: Use bulky substituents (e.g., cyclopropyl groups) to direct reactions to less hindered positions.
  • Temperature Modulation: Low temperatures (−20°C) favor kinetic control, reducing undesired substitutions.
  • Protecting Groups: Temporarily block reactive sites (e.g., benzyloxy groups) during critical steps .

How to design experiments to study bioactivity (e.g., kinase inhibition)?

Level: Advanced
Methodological Answer:

  • Enzyme Assays: Use recombinant PI3K isoforms in ATPase assays with fluorescent ATP analogs.
  • Dose-Response Curves: Test compound at 0.1–100 µM concentrations to calculate IC₅₀ values.
  • Control Experiments: Compare with known inhibitors (e.g., LY294002) and validate via Western blotting for downstream targets like Akt phosphorylation .

What are the challenges in synthesizing 8-substituted derivatives?

Level: Advanced
Methodological Answer:

  • Synthetic Accessibility: Direct substitution at the 8-position is sterically hindered. Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to introduce substituents.
  • Alternative Routes: Start with pre-functionalized indoles (e.g., 8-benzyloxyindole) before cyclization .

How to address low yields in imine formation reactions?

Level: Advanced
Methodological Answer:

  • Solvent-Free Conditions: Improve reaction efficiency by eliminating solvent polarity effects.
  • Catalysis: Add a catalytic amount of acetic acid to accelerate Schiff base formation.
  • Exception: 4-Hydroxybenzaldehyde yields higher imine formation (~60%) due to intramolecular H-bonding stabilization .

What computational methods predict the compound’s reactivity?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model electrophilic Fukui indices, identifying reactive sites for substitution.
  • Molecular Docking: Simulate binding to kinase active sites (e.g., PI3Kγ) with AutoDock Vina to guide structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 2
1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one

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